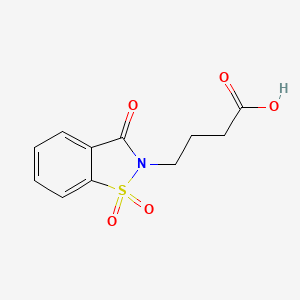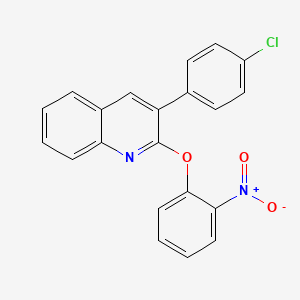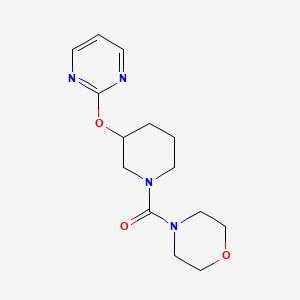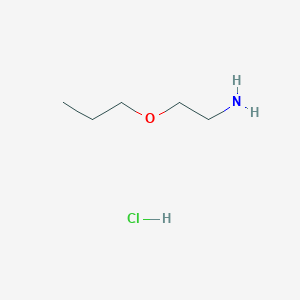![molecular formula C21H17N3O2S B2948699 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-25-6](/img/structure/B2948699.png)
3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a sirtuin modulator and used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, cancer and so on .
Synthesis Analysis
The synthesis of thiazole-based compounds often involves a series of steps, including Knoevenagel condensation, Michael addition, and intramolecular cyclization . The synthesis of similar compounds has been reported, involving the transformation of certain precursors in a single step in a one-pot system in ethanol .Molecular Structure Analysis
The molecular structure of thiazole-based compounds is complex and can be influenced by various factors. For example, the chemical shift of NH proton in one isomer can be shifted downfield by 0.30 ppm as compared to another isomer, which can be explained by intramolecular interactions .Chemical Reactions Analysis
Thiazole-based compounds undergo a variety of chemical reactions. For example, S-alkylated thiouracils undergo only intramolecular cyclization in concentrated H2SO4 at room temperature to give certain compounds, which can be reduced to give the corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole-based compounds can vary widely. For example, the chemical shift of NH proton in one isomer can be shifted downfield by 0.30 ppm as compared to another isomer .Applications De Recherche Scientifique
Antioxidant Activity
Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit high antioxidant properties . The presence of the thiazolo[5,4-b]pyridine moiety contributes to the compound’s ability to neutralize free radicals, which can prevent oxidative stress-related cellular damage. This property is crucial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders.
Antimicrobial Properties
These compounds also demonstrate significant antimicrobial activity . Their ability to inhibit the growth of various bacteria and fungi makes them potential candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Herbicidal Use
The herbicidal potential of thiazolo[5,4-b]pyridine derivatives has been explored due to their ability to interfere with the growth of unwanted plants . This application is particularly relevant in agriculture for the development of more effective and possibly environmentally friendly herbicides.
Anti-inflammatory Effects
Thiazolo[5,4-b]pyridine compounds have shown promising anti-inflammatory effects . They can be used to develop new medications that treat inflammation-related conditions, such as arthritis, without the side effects associated with current anti-inflammatory drugs.
Antifungal Activity
These molecules have been reported to possess antifungal properties . This makes them valuable in the treatment of fungal infections, which are often difficult to eradicate and can be particularly dangerous in immunocompromised patients.
Antitumor Activity
There is evidence that thiazolo[5,4-b]pyridine derivatives can exhibit antitumor activity . Their potential to inhibit cancer cell growth could lead to new therapies for various types of cancer, offering hope for treatments that are more targeted and with fewer side effects.
Phosphoinositide 3-Kinase Inhibition
Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) . PI3K is an enzyme involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are all critical processes in cancer development. Inhibitors of PI3K have the potential to be used in targeted cancer therapies.
Sirtuin Modulation
The compound is a sirtuin modulator . Sirtuins are a family of proteins that play a significant role in aging by regulating cellular health. Modulating sirtuin activity can lead to increased lifespan of cells and is being researched for the treatment and prevention of age-related diseases, including diabetes, cardiovascular disease, and cancer.
Orientations Futures
Thiazole-based compounds, including 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have shown promise in a variety of therapeutic applications, including as sirtuin modulators . Future research may focus on further elucidating the mechanisms of action of these compounds and developing them into effective therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuin , a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity . Sirtuins play a key role in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
As a sirtuin modulator, 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its targets by binding to the sirtuin proteins, thereby modulating their activity . This interaction can lead to changes in the cellular processes regulated by sirtuins, such as aging, transcription, apoptosis, inflammation, and stress resistance .
Biochemical Pathways
The compound’s interaction with sirtuins affects various biochemical pathways. For instance, it can influence the aging process by modulating the activity of sirtuins, which are known to extend the lifespan of a cell . It can also impact pathways related to transcription, apoptosis, inflammation, and stress resistance .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The modulation of sirtuin activity by 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can result in a wide variety of molecular and cellular effects. It can potentially increase the lifespan of a cell and is useful for treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. For instance, the compound’s solubility properties suggest that its action could be influenced by the polarity of the environment . .
Propriétés
IUPAC Name |
3-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-8-9-15(20-24-17-7-4-10-22-21(17)27-20)12-18(13)23-19(25)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKSFKESJCAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)
![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)


![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)


![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)
